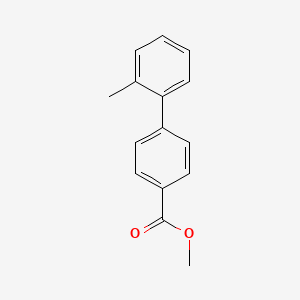
Methyl 4-(2-methylphenyl)benzoate
Descripción general
Descripción
“Methyl 4-(2-methylphenyl)benzoate” is an ester. Its structure resembles those of phenyl benzoate and 4-methoxyphenyl benzoate, with similar geometric parameters . The two aromatic rings make a dihedral angle of 60.17 (7)° .
Synthesis Analysis
Esters like “Methyl 4-(2-methylphenyl)benzoate” can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-methylphenyl)benzoate” is C6H5CO2C6H4CH3 . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 4-(2-methylphenyl)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Aplicaciones Científicas De Investigación
Mesophase Behaviour Analysis
Methyl 4-(2-methylphenyl)benzoate has been studied for its impact on mesophase behavior. Naoum et al. (2015) investigated the effects of lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates. Their study revealed insights into steric, mesomeric, and polarisability effects on mesophase behavior, potentially useful in liquid crystal technology (Naoum et al., 2015). Similarly, Ahmed et al. (2019) explored Schiff base/ester liquid crystals with different lateral substituents, including the effects on mesophase behavior and stability, offering implications for material science applications (Ahmed et al., 2019).
Molecular Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to methyl 4-(2-methylphenyl)benzoate have been subjects of research. For instance, Lou Hong-xiang (2012) focused on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, highlighting the significance in organic synthesis (Lou Hong-xiang, 2012). Meyer et al. (2003) provided structural characterizations of oxadiazolic systems used as spacers in angiotensin II receptor antagonists, contributing to medicinal chemistry (Meyer et al., 2003).
Applications in Chemosensors
The potential applications of methyl 4-(2-methylphenyl)benzoate derivatives in chemosensors have been investigated. Ma et al. (2013) reported the creation of novel anion sensors utilizing compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, indicating their importance in analytical chemistry (Ma et al., 2013).
Photophysical Properties
Research has also been conducted on the photophysical properties of methyl 4-(2-methylphenyl)benzoate derivatives. Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, offering insights into luminescence and quantum yield, relevant in photonics and material science (Kim et al., 2021).
Safety And Hazards
Direcciones Futuras
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds , with overall excellent resistance to fatigue .
Propiedades
IUPAC Name |
methyl 4-(2-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSBOHFQLCHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362644 | |
| Record name | Methyl 4-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methylphenyl)benzoate | |
CAS RN |
89900-99-2 | |
| Record name | Methyl 4-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
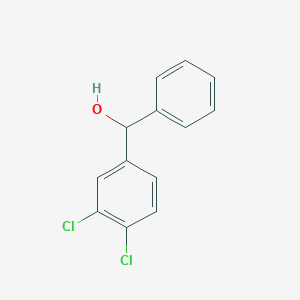
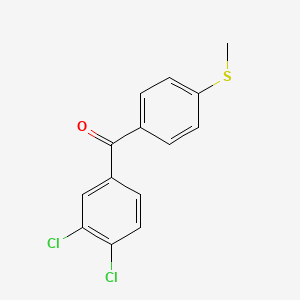
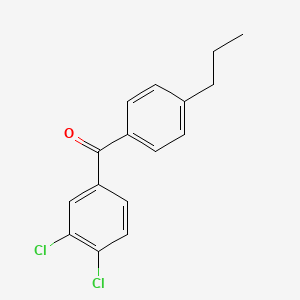
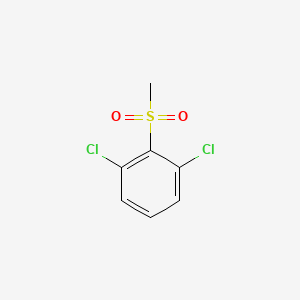
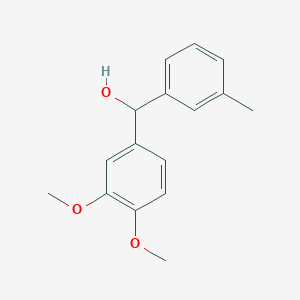
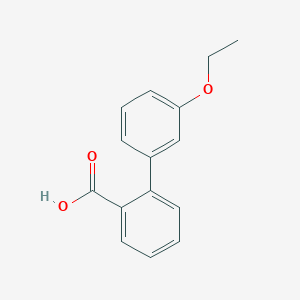
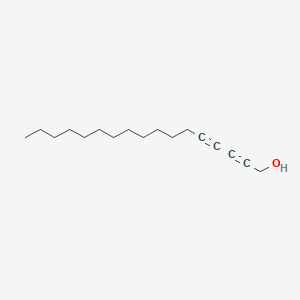
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
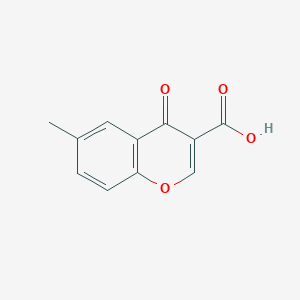
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
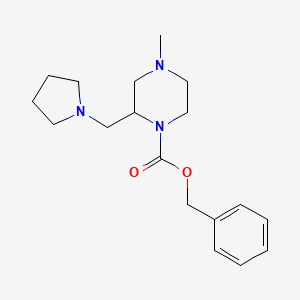

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)